3-Bromocyclopentanone
Overview
Description
3-Bromocyclopentanone is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentanone, featuring a bromine atom attached to the third carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromocyclopentanone can be synthesized through the bromination of cyclopentanone. The typical method involves the reaction of cyclopentanone with bromine in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of an enol intermediate, which then reacts with bromine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and bromine concentration, to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to cyclopentanone using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products depending on the conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of cyclopentanone derivatives with various functional groups replacing the bromine atom.
Reduction: Cyclopentanone.
Oxidation: Depending on the conditions, products can include carboxylic acids, ketones, or other oxidized derivatives.
Scientific Research Applications
3-Bromocyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromocyclopentanone in chemical reactions typically involves the formation of an enol intermediate, which then undergoes further reactions depending on the conditions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Cyclopentanone: The parent compound without the bromine atom.
3-Bromocyclopentanol: A brominated cyclopentanol derivative.
Bromocyclopentane: A brominated cyclopentane derivative.
Comparison: 3-Bromocyclopentanone is unique due to the presence of both a bromine atom and a carbonyl group within the same molecule. This dual functionality makes it more reactive and versatile in chemical synthesis compared to its non-brominated counterpart, cyclopentanone. The presence of the bromine atom also allows for further functionalization through substitution reactions, which is not possible with cyclopentanone alone.
Biological Activity
3-Bromocyclopentanone is a halogenated cyclopentanone that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a bromine atom at the 3-position of the cyclopentanone ring, serves as a versatile intermediate in organic synthesis and has implications in pharmacology.
This compound can be synthesized through various methods, including the bromination of cyclopentanone. Its structure allows it to participate in diverse chemical reactions, making it useful for creating more complex molecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated that halogenated ketones, including this compound, showed significant inhibition against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, a recent investigation highlighted its effectiveness against breast cancer cell lines, where it was found to activate apoptotic pathways mediated by caspases .
Case Studies
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Study on Antimicrobial Efficacy : A series of tests were performed to evaluate the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity Assessment : In a controlled study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure.
Treatment Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 40
The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is believed to modulate signaling pathways involved in apoptosis and inflammation. The presence of the bromine atom enhances its reactivity and ability to form covalent bonds with nucleophiles within biological systems .
Properties
IUPAC Name |
3-bromocyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXQOYLMFYTBGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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